P-Cresol-D7

Mechanistic Enzymology Dopamine β-Monooxygenase Deuterium Isotope Effects

P-Cresol-D7 (4-Methylphenol-d7, CAS 202325-52-8) is the definitive internal standard for LC-MS/MS quantitation of the uremic toxin p-cresol. Unlike P-Cresol-D8 (OH-deuterated, suffers H/D back-exchange) or P-Cresol-D3 (insufficient +3 Da mass shift), this fully carbon-deuterated analog (+7 Da, ≥98 atom % D) retains the native OH proton, eliminating isotopic dilution in aqueous biofluids. Validated for p-cresol and p-cresyl sulfate in plasma/serum/urine from CKD patients, and sub-picogram brain tissue quantitation (0.04 pg/mg). Ambient storage (re-analyze at 3 years) simplifies multi-year studies.

Molecular Formula C7H8O
Molecular Weight 115.183
CAS No. 202325-52-8
Cat. No. B584137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-Cresol-D7
CAS202325-52-8
Synonyms4-Methylphenol-d7;  4-(Methyl-d3)-phen-2,3,5,6-d4-ol; 
Molecular FormulaC7H8O
Molecular Weight115.183
Structural Identifiers
SMILESCC1=CC=C(C=C1)O
InChIInChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D
InChIKeyIWDCLRJOBJJRNH-AAYPNNLASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P-Cresol-D7 (CAS 202325-52-8): A Fully Deuterated Isotopic Internal Standard for Quantitative LC-MS/MS Analysis


P-Cresol-D7 (4-Methylphenol-d7, CAS 202325-52-8) is a stable isotopically labeled analog of p-cresol in which all seven hydrogen atoms—three on the methyl group and four on the aromatic ring—are substituted with deuterium . With a molecular formula of C₇HD₇O, a molecular weight of 115.18 g/mol, and an isotopic enrichment specification of ≥98 atom % D, this fully deuterated compound provides a characteristic mass shift of +7 Da relative to unlabeled p-cresol . It is manufactured as an analytical reference standard for use as an internal standard (IS) in quantitative mass spectrometry workflows, particularly for the accurate measurement of the uremic toxin p-cresol and its conjugates in complex biological matrices .

Why P-Cresol-D7 Cannot Be Replaced by Other Deuterated Cresol Analogs in Validated LC-MS/MS Methods


Substituting P-Cresol-D7 with other deuterated p-cresol analogs such as P-Cresol-D8 or P-Cresol-D3 compromises analytical validity due to fundamental differences in isotopic labeling architecture, which directly impact chromatographic behavior and isotopic integrity. P-Cresol-D8 contains a deuterium atom on the hydroxyl group (OD), which undergoes rapid hydrogen-deuterium exchange with protic solvents and biological matrices, leading to isotopic dilution, variable mass response, and loss of quantitation accuracy . Conversely, P-Cresol-D3 (methyl-d3), deuterated only on the methyl moiety, provides an insufficient mass shift (+3 Da) that fails to adequately separate the IS signal from naturally occurring isotopic contributions of endogenous p-cresol, increasing the risk of MS signal crosstalk . P-Cresol-D7, with complete deuteration of all seven carbon-bound hydrogens and retention of the exchangeable OH proton, achieves an optimal balance: a sufficient +7 Da mass shift for unambiguous MS discrimination while maintaining a non-deuterated hydroxyl group that prevents back-exchange in aqueous biological sample preparation .

Quantitative Comparative Evidence for P-Cresol-D7: Isotopic Integrity, Kinetic Isotope Effects, and Analytical Performance


Kinetic Isotope Effect (KIE) Differentiation: P-Cresol-D7 as a Mechanistic Probe Versus Unlabeled P-Cresol

In a head-to-head enzymatic assay using dopamine β-monooxygenase (DβM), P-Cresol-D7 demonstrated a substantial substrate deuterium isotope effect relative to unlabeled p-cresol, confirming its utility as a mechanistic probe and differentiating it from non-deuterated substrates. The study measured turnover kinetics with p-cresol-d7 as substrate, observing D(kcat) = 5.2 and D(kcat/Km) = 3.1, while solvent isotope effects on turnover were near unity [1].

Mechanistic Enzymology Dopamine β-Monooxygenase Deuterium Isotope Effects

Isotopic Enrichment Specification: ≥98 Atom % D as a Verifiable Purchasing Requirement

P-Cresol-D7 is supplied with a documented isotopic enrichment specification of ≥98 atom % D, as verified across multiple authoritative vendor certificates of analysis. This contrasts with P-Cresol-D3, which is typically specified at 99 atom % D but provides only a +3 Da mass shift that may be insufficient for unambiguous IS discrimination in complex matrices [1]. The 98 atom % D specification for P-Cresol-D7 ensures that the +7 Da IS signal has ≤2% isotopic cross-contribution from partially deuterated species, maintaining linear quantitation over the required dynamic range [2].

Isotopic Purity Certificate of Analysis Quantitative MS

Isotopic Integrity in Aqueous Matrices: OH Retention Versus OD Back-Exchange Liability

P-Cresol-D7 retains the hydroxyl proton as OH rather than OD, preventing the hydrogen-deuterium back-exchange that compromises P-Cresol-D8 during aqueous biological sample preparation. P-Cresol-D8, which contains a deuterated hydroxyl group (OD), undergoes rapid H/D exchange with protic solvents, resulting in isotopic dilution, variable MS response, and batch-to-batch quantitation variability . P-Cresol-D7 eliminates this exchange liability while maintaining complete deuteration of all seven carbon-bound hydrogens, ensuring stable +7 Da mass shift regardless of sample matrix pH or aqueous content .

Hydrogen-Deuterium Exchange Isotopic Dilution Sample Preparation

Analytical Sensitivity Benchmarking: Low Picogram Detection Enabled by P-Cresol-D7 Internal Standardization

In a 2025 validated LC-MS/MS method for quantifying p-cresol in biological matrices, P-Cresol-D7 was employed as the internal standard, enabling detection limits of 100 pg/mL in urine, 20 pg/mL in plasma, and 0.04 pg/mg in brain tissue [1]. This performance represents a substantial improvement over historical methods using alternative internal standards or no IS correction, and exceeds the detection capabilities typically reported for methods using P-Cresol-D8, which have been limited by H/D exchange and variable MS response .

LC-MS/MS Method Validation Limit of Detection Biological Matrices

Matrix Effect Compensation: Equivalent Matrix Behavior with Distinct MS Signal

As a fully carbon-deuterated analog with identical physicochemical properties to endogenous p-cresol, P-Cresol-D7 co-elutes with the analyte during chromatographic separation and experiences identical matrix effects (ion suppression or enhancement) in LC-MS/MS ion sources [1]. This co-elution and matched matrix behavior enables P-Cresol-D7 to normalize analyte response and correct for sample-to-sample variability. In contrast, structural analogs used as internal standards (e.g., non-deuterated cresol isomers such as m-cresol or o-cresol) may exhibit differential chromatographic retention and variable matrix effect susceptibility, leading to inaccurate quantitation .

Matrix Effects Ion Suppression Isotopic Internal Standard

Long-Term Storage Stability: Three-Year Re-Analysis Recommendation Versus D3 Stability Unknown

P-Cresol-D7 is documented by CDN Isotopes as stable when stored under recommended conditions (room temperature), with a manufacturer recommendation to re-analyze for chemical purity after three years of storage . This explicit three-year stability guidance provides laboratories with a clear, vendor-documented re-qualification timeline for inventory management and method continuity. In contrast, stability data for P-Cresol-D3 and P-Cresol-D8 are either not publicly documented with comparable specificity or recommend more restrictive storage conditions (e.g., -20°C for P-Cresol-D3 ), which may impose additional cold-chain logistics requirements for procurement and laboratory storage.

Stability Storage Conditions Shelf Life

Evidence-Based Application Scenarios Where P-Cresol-D7 Is the Demonstrably Preferred Internal Standard


Quantitation of Gut Microbiota-Derived Uremic Toxins in Chronic Kidney Disease Research

P-Cresol-D7 is the internal standard of choice for validated LC-MS/MS methods quantifying p-cresol and p-cresyl sulfate in plasma, serum, and urine from CKD patients and animal models. The +7 Da mass shift and OH retention prevent isotopic dilution in aqueous biofluids, while the 98 atom % D enrichment ensures linear quantitation across clinically relevant concentration ranges . Researchers investigating the role of p-cresol as a modifiable cardiovascular risk factor in uremia rely on this standard to achieve the accuracy and precision required for translational studies and therapeutic monitoring .

Microbiota-Gut-Brain Axis Studies Requiring Trace-Level p-Cresol Detection in Brain Tissue

For studies examining the penetration of gut-derived p-cresol across the blood-brain barrier and its potential role in neuropsychiatric disorders, P-Cresol-D7 enables validated quantitation at the unprecedented level of 0.04 pg/mg in brain tissue . This application exploits the combination of full carbon-bound deuteration (no H/D back-exchange) and sufficient mass shift (+7 Da) to achieve sub-picogram sensitivity in complex brain homogenates—a performance benchmark that alternative deuterated p-cresol analogs have not demonstrated in published validated methods .

Mechanistic Enzymology: Probing Hydrogen Atom Abstraction in Dopamine β-Monooxygenase and Related Oxidoreductases

The documented substrate deuterium kinetic isotope effect of D(kcat) = 5.2 establishes P-Cresol-D7 as a genuine mechanistic probe for distinguishing C-H versus O-H bond cleavage in enzymatic oxidation reactions . Researchers investigating phenol oxidation mechanisms or screening for mechanism-based enzyme inhibitors can leverage this compound as a tool to interrogate rate-limiting hydrogen atom abstraction steps. Unlabeled p-cresol cannot provide this mechanistic resolution, and partially deuterated analogs (e.g., D3) lack the full deuteration pattern required for complete KIE characterization .

Multi-Year Longitudinal Cohort Studies Requiring Stable, Documented Reference Material Shelf Life

For longitudinal clinical studies spanning three or more years, P-Cresol-D7 offers vendor-documented stability at room temperature with an explicit recommendation to re-analyze for chemical purity after three years of storage . This documented re-analysis interval provides laboratories with a clear, auditable quality control checkpoint for maintaining method continuity across multi-year sample collection and analysis phases. Procurement planning benefits from ambient storage compatibility, eliminating the need for -20°C cold-chain logistics required for alternative deuterated cresol standards .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for P-Cresol-D7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.